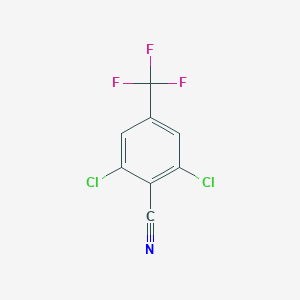

2,6-Dichloro-4-(trifluoromethyl)benzonitrile

Übersicht

Beschreibung

“2,6-Dichloro-4-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C8H2Cl2F3N . It is used as an intermediate for the synthesis of agrochemicals, pharmaceuticals, and chemical intermediates .

Molecular Structure Analysis

The molecular structure of “2,6-Dichloro-4-(trifluoromethyl)benzonitrile” can be represented by the InChI code: 1S/C8H2Cl2F3N/c9-6-1-4 (8 (11,12)13)2-7 (10)5 (6)3-14/h1-2H . This indicates that the molecule consists of a benzonitrile core with chlorine atoms at the 2 and 6 positions and a trifluoromethyl group at the 4 position .

Physical And Chemical Properties Analysis

“2,6-Dichloro-4-(trifluoromethyl)benzonitrile” is a white to almost white crystalline powder . Its molecular weight is 240.01 g/mol .

Wissenschaftliche Forschungsanwendungen

Agriculture

2,6-Dichloro-4-(trifluoromethyl)benzonitrile is explored in agricultural chemistry for its potential as a precursor in synthesizing new compounds with herbicidal properties . Its chlorinated and trifluoromethyl groups could be reactive sites for further chemical modifications, leading to the development of novel herbicides.

Pharmaceuticals

In pharmaceutical research, this compound serves as an intermediate in the synthesis of more complex molecules . Its structural motif is found in various therapeutic agents, and modifications to its core structure can lead to new drug candidates with improved efficacy and safety profiles.

Material Science

The compound’s unique combination of functional groups makes it a candidate for creating advanced materials . Researchers are investigating its incorporation into polymers to enhance their properties, such as thermal stability and chemical resistance.

Chemical Synthesis

This benzonitrile derivative is valuable in organic synthesis, particularly in the construction of aromatic compounds with specific electronic characteristics . Its electron-withdrawing groups influence the reactivity of the aromatic ring, making it a versatile building block for complex organic molecules.

Environmental Science

Environmental scientists are interested in the breakdown products and environmental fate of this compound due to its potential use in various industries . Understanding its degradation pathways helps in assessing its environmental impact and developing strategies for its safe use and disposal.

Analytical Chemistry

In analytical chemistry, 2,6-Dichloro-4-(trifluoromethyl)benzonitrile can be used as a standard or reference compound in chromatographic analyses . Its distinct chemical signature allows for the calibration of instruments and the quantification of similar compounds in complex mixtures.

Biochemistry

Biochemists study the interaction of this compound with biological systems to determine its bioactivity . It may serve as a lead compound for the development of new biochemical tools or as a probe to study biological pathways.

Nanotechnology

The potential applications of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile in nanotechnology are being explored, particularly in the design of nanoscale sensors and devices . Its chemical properties could be harnessed to create functional components at the nanometer scale.

Wirkmechanismus

Mode of Action

It is known that the compound contains a trifluoromethyl group, which can significantly impact its chemical reactivity . The specific interactions with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

Its bioavailability is likely influenced by its chemical properties, including its molecular weight of 240.01 , and its physical form as a liquid . Further pharmacokinetic studies are required to fully understand its behavior in the body.

Action Environment

The action, efficacy, and stability of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be at room temperature in a dry, sealed environment . Additionally, the compound’s trifluoromethyl group can significantly impact its physico-chemical behavior and biological activity, which can be influenced by environmental factors .

Safety and Hazards

When handling “2,6-Dichloro-4-(trifluoromethyl)benzonitrile”, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to avoid contact with skin and eyes, and to wear protective gloves, clothing, and eye/face protection .

Eigenschaften

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2F3N/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXSSFQXQAOREM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C#N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371664 | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-(trifluoromethyl)benzonitrile | |

CAS RN |

157021-61-9 | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B125820.png)